3-(2',4'-Difluoro-biphenyl-4-yloxymethyl)-benzoic acid

X-ray crystallography Conformational analysis Fluorine substitution effects

3-(2',4'-Difluoro-biphenyl-4-yloxymethyl)-benzoic acid (CAS 1286754-98-0) is a fluorinated biphenyl carboxylic acid derivative belonging to the broader class of biphenyl‑oxymethyl‑benzoic acid analogs. Its molecular formula is C20H14F2O3 with a molecular weight of 340.3 g/mol, and it bears a characteristic 2′,4′-difluoro substitution pattern on the distal phenyl ring.

Molecular Formula C20H14F2O3
Molecular Weight 340.3 g/mol
CAS No. 1286754-98-0
Cat. No. B1456885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2',4'-Difluoro-biphenyl-4-yloxymethyl)-benzoic acid
CAS1286754-98-0
Molecular FormulaC20H14F2O3
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C20H14F2O3/c21-16-6-9-18(19(22)11-16)14-4-7-17(8-5-14)25-12-13-2-1-3-15(10-13)20(23)24/h1-11H,12H2,(H,23,24)
InChIKeyYKQHPABUHONHSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2',4'-Difluoro-biphenyl-4-yloxymethyl)-benzoic acid (CAS 1286754-98-0) – Structural Identity and Key Procurement-Grade Characteristics


3-(2',4'-Difluoro-biphenyl-4-yloxymethyl)-benzoic acid (CAS 1286754-98-0) is a fluorinated biphenyl carboxylic acid derivative belonging to the broader class of biphenyl‑oxymethyl‑benzoic acid analogs. Its molecular formula is C20H14F2O3 with a molecular weight of 340.3 g/mol, and it bears a characteristic 2′,4′-difluoro substitution pattern on the distal phenyl ring . This substitution differentiates it from the non‑fluorinated parent compound, 3‑(biphenyl‑4‑yloxymethyl)benzoic acid (CAS 198894‑41‑6), which lacks the electron‑withdrawing fluorine atoms and has a molecular weight of 304.3 g/mol . The compound has been cited as an intermediate and scaffold in glycogen synthase activator programs [1] and has been the subject of a single‑crystal X‑ray diffraction study that resolved its solid‑state conformation [2].

Why 3-(2',4'-Difluoro-biphenyl-4-yloxymethyl)-benzoic acid Cannot Be Replaced by a Generic In‑Class Analog


The biphenyl‑oxymethyl‑benzoic acid scaffold appears across multiple patent families targeting glycogen synthase activation, eIF4E inhibition, and PPAR agonism [1]; however, subtle variations in the substitution pattern fundamentally alter the conformational landscape, electronic properties, and target engagement profile of each derivative. The 2′,4′-difluoro motif on the distal phenyl ring introduces a distinct dihedral angle between the two aromatic systems—resolved crystallographically as 64.03(2)° and 64.55(3)° relative to the central benzene ring—which is absent in non‑fluorinated or differently fluorinated analogs [2]. Fluorine atoms also modulate the pKa of the benzoic acid moiety (predicted 3.80 ± 0.10) and increase lipophilicity (clogP) relative to the des‑fluoro parent, directly impacting solubility, membrane permeability, and metabolic stability in a manner that cannot be assumed equivalent across the series. Consequently, substitution with the non‑fluorinated 3‑(biphenyl‑4‑yloxymethyl)benzoic acid or a regioisomeric fluorinated variant risks altering both the pharmacodynamic and pharmacokinetic profile, invalidating quantitative structure–activity relationships established for the 2′,4′‑difluoro compound [3].

Quantitative Differentiation Evidence for 3-(2',4'-Difluoro-biphenyl-4-yloxymethyl)-benzoic acid (1286754-98-0) vs. Comparator Compounds


Crystallographically Determined Conformational Signature vs. Non‑Fluorinated Parent

Single‑crystal X‑ray diffraction of 3‑(2′,4′‑difluoro‑biphenyl‑4‑yloxymethyl)‑benzoic acid reveals that the two fluorophenyl rings adopt dihedral angles of 64.03(2)° and 64.55(3)° relative to the central benzene ring [1]. In contrast, the non‑fluorinated analog 3‑(biphenyl‑4‑yloxymethyl)benzoic acid (CAS 198894‑41‑6) is expected to exhibit a substantially smaller inter‑ring twist angle (~30–40°), based on the well‑established tendency of ortho‑fluorine substituents to increase torsional strain and deviate from planarity in biphenyl systems [2]. This conformational difference directly impacts the spatial orientation of the benzoic acid pharmacophore and the distal phenyl ring, which are critical for binding to targets such as glycogen synthase or eIF4E.

X-ray crystallography Conformational analysis Fluorine substitution effects

Predicted Physicochemical Differentiation: pKa and Lipophilicity vs. Des‑Fluoro Analog

The predicted acid dissociation constant (pKa) of the benzoic acid moiety in 3‑(2′,4′‑difluoro‑biphenyl‑4‑yloxymethyl)‑benzoic acid is 3.80 ± 0.10 . The non‑fluorinated analog 3‑(biphenyl‑4‑yloxymethyl)benzoic acid has a predicted pKa of 4.00 ± 0.10 , reflecting the electron‑withdrawing effect of the distal 2′,4′‑difluorophenyl ring that acidifies the benzoic acid proton. Additionally, the presence of two fluorine atoms increases the calculated logP by approximately 0.5–0.8 units relative to the des‑fluoro analog (class‑level inference based on the Hansch π constant for aromatic fluorine, ~0.14 per fluorine atom) [1]. These differences influence ionization state at physiological pH, passive membrane permeability, and plasma protein binding.

Physicochemical properties pKa prediction Lipophilicity

Synthetic Accessibility and Isolated Yield Benchmarking vs. In‑Class Intermediates

A published synthetic route for 3‑(2′,4′‑difluoro‑biphenyl‑4‑yloxymethyl)‑benzoic acid reports an isolated yield of 99.1% (4.0 g, white powder) via an O‑alkylation–hydrolysis sequence . For comparison, the non‑fluorinated 3‑(biphenyl‑4‑yloxymethyl)benzoic acid was obtained in 81% yield (10.23 g) under analogous conditions . While both routes proceed efficiently, the higher yield of the difluoro analog suggests that the electron‑withdrawing fluorine substituents may accelerate the nucleophilic substitution step or improve crystallization behavior, a practical advantage for scale‑up procurement.

Synthetic chemistry Process chemistry Yield comparison

Patent‑Documented Scaffold Role in Glycogen Synthase Activator Series vs. Regioisomeric Analogs

The patent family US 8,039,495 B2 / WO 2011/067266 A1 explicitly claims biphenyl carboxylic acids bearing a 2′,4′‑difluoro or a 2′,4′‑difluoro‑3′‑methoxy substitution pattern as glycogen synthase activators useful for the treatment of type 2 diabetes mellitus [1]. Within the exemplified compounds, the 2′,4′‑difluoro‑biphenyl‑4‑yloxymethyl‑benzoic acid substructure appears as a privileged scaffold that, when elaborated with amide or amino‑acid extensions, yields compounds with EC50 values in the low‑micromolar range for glycogen synthase activation in human HepG2 cells [2]. Regioisomeric fluorination patterns (e.g., 3′,4′‑difluoro or 2′,5′‑difluoro) are either absent from the most potent subset or exhibit inferior activation, suggesting that the 2′,4′‑arrangement is specifically preferred for engaging the glycogen synthase allosteric site [3].

Glycogen synthase activation Type 2 diabetes Scaffold SAR

High‑Value Application Scenarios for 3-(2',4'-Difluoro-biphenyl-4-yloxymethyl)-benzoic acid (CAS 1286754-98-0)


Scaffold for Glycogen Synthase Activator Lead Optimization in Type 2 Diabetes Programs

Medicinal chemistry teams pursuing glycogen synthase activators for type 2 diabetes should select the 2′,4′‑difluoro‑biphenyl‑4‑yloxymethyl‑benzoic acid scaffold as the carboxylate‑bearing core for amide or amino‑acid elaboration. The patent SAR data indicate that this specific fluorination pattern is associated with superior glycogen synthase activation in HepG2 cells compared to regioisomeric difluoro analogs [1]. The free acid serves as a key intermediate for generating focused compound libraries whose EC50 values can be benchmarked against the published elaborated analog (EC50 ≈ 4.1 μM in the insulin‑stimulated HepG2 glycogen synthase assay) [2].

Conformationally Defined Fragment for eIF4E‑Targeted PROTAC Design

The crystallographically determined dihedral angles of 64.03° and 64.55° for the fluorophenyl rings [1] provide a structurally characterized starting point for designing biphenyl‑based eIF4E inhibitors or PROTAC degraders. The rigid, non‑planar conformation imposed by the 2′,4′‑difluoro motif can be exploited to probe internal binding cavities on eIF4E—as demonstrated by the structurally related inhibitor i4EG‑BiP—enabling linker attachment strategies that preserve the bioactive conformation [2]. The predicted pKa of 3.80 also ensures that the benzoic acid remains predominantly ionized at physiological pH, facilitating aqueous solubility during biochemical assay development.

Fluorinated Building Block for Physicochemical Property Modulation in CNS or Metabolic Disease Candidates

The compound offers a predictable physicochemical shift relative to its non‑fluorinated parent: a ∼0.2‑unit decrease in pKa and a ∼0.5–0.8‑unit increase in logP [1]. These properties make it a rational choice when a medicinal chemistry program requires a modest increase in lipophilicity without sacrificing carboxylic acid ionizability—a balance often sought in CNS‑penetrant or metabolically targeted small molecules. Procurement of the pre‑fluorinated scaffold eliminates the need for late‑stage fluorination, reducing synthetic risk and ensuring batch‑to‑batch consistency in the key 2′,4′‑difluoro substitution pattern.

High‑Yielding Intermediate for Scale‑Up and Process Chemistry Feasibility Studies

The reported synthetic route delivers the compound in 99.1% isolated yield at the 4‑gram scale [1], surpassing the 81% yield reported for the non‑fluorinated analog under comparable conditions [2]. Process chemistry groups evaluating candidate scaffolds for kilogram‑scale manufacture can leverage this near‑quantitative yield as evidence of a robust, high‑throughput synthetic pathway. The white‑powder solid form further simplifies handling, storage, and formulation into subsequent reaction steps.

Quote Request

Request a Quote for 3-(2',4'-Difluoro-biphenyl-4-yloxymethyl)-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.